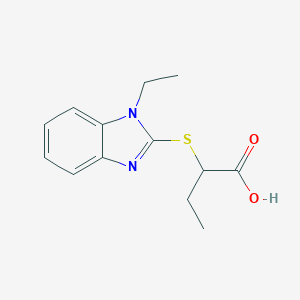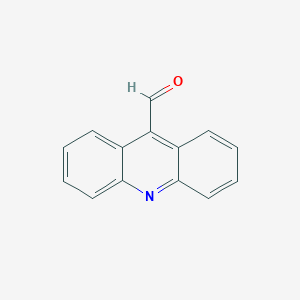
Acridine-9-carbaldehyde
Übersicht
Beschreibung
Acridine-9-carbaldehyde (ACC) is a reactive compound that is used as a chemical intermediate in the synthesis of anti-cancer compounds . It has been shown to inhibit lymphocyte transformation . ACC is also a potential fluorescence lifetime pH indicator .
Synthesis Analysis
ACC is synthesized from acridone through a condensation reaction . The reaction involves 2-chloro-N-phenylacetamides in the presence of sodium hydride in DMF at reflux .Molecular Structure Analysis
The molecular formula of ACC is C14H9NO . Its molecular weight is 207.23 g/mol . The presence of a quaternary sp3-hybridized carbon, C-9′, at approximately 70 ppm indicates spiro formation .Chemical Reactions Analysis
ACC has been studied for its bromination and azo-coupling reactions . It has also been used to synthesize a DNA intercalator to capture double-stranded DNAs .Physical And Chemical Properties Analysis
ACC is a solid compound with a melting point of 144-149 °C . It is stored at a temperature of 2-8°C . Its SMILES string is O=Cc1c2ccccc2nc3ccccc13 .Wissenschaftliche Forschungsanwendungen
Water Treatment Processes :
- Acridine-9-carbaldehyde is identified as an intermediate during the chlorine dioxide oxidation in water treatment. Its transformation into various products in different treatment processes highlights its role in environmental chemistry and water purification (Kosjek et al., 2009).
Fluorescence Lifetime pH Indicators :
- This compound has been studied for its potential as a fluorescence lifetime (FL) pH indicator. When bound to amine-modified silica, this compound demonstrates a significant change in fluorescence lifetime, indicating its usefulness in pH sensing technologies (Totland et al., 2020).
Synthesis of Bioactive Compounds :
- This compound is used in the synthesis of acridine thiosemicarbazones, which exhibit DNA-binding properties and potential as moderate inhibitors of Topo I activity, indicating their relevance in biochemical and pharmacological research (Becka et al., 2017).
Preparation of Heterocycles :
- The compound plays a role in the synthesis of heterocycles with hydrazide–hydrazone and acridine substructures, useful in the creation of biologically active compounds with antiviral, antibacterial, and antitumor properties (Vilková et al., 2019).
Targeting Cell Nuclei in Radiopharmaceuticals :
- This compound derivatives have been synthesized for targeting specific cell nuclei, demonstrating potential in the development of novel radiopharmaceuticals and diagnostic tools (Zelenka et al., 2011).
Potential Noncovalent DNA-Binding Antitumor Agents :
- Derivatives of this compound have been synthesized as potential noncovalent DNA-binding antitumor agents, indicating its significance in cancer research and drug development (Imrich et al., 2010).
Wirkmechanismus
Target of Action
Acridine-9-carbaldehyde (9-ACA) is primarily used as a fluorescence lifetime pH indicator . Its primary target is the pH level in various environments, making it a valuable tool in fields such as oceanography, aquaculture, and biomedicine .
Mode of Action
The mode of action of 9-ACA is based on its fluorescence lifetime responses to pH . When dissolved in buffer solutions or when covalently bound to amine-modified silica, its fluorescence lifetime changes significantly with varying pH levels .
Pharmacokinetics
It’s known that the pharmacokinetic profiles of acridine drugs can be improved by conjugation with various nanoobjects such as liposomes or dendrimers .
Result of Action
The primary result of 9-ACA’s action is a change in its fluorescence lifetime in response to pH changes . This makes it a potentially useful tool for monitoring pH in various applications, from oceanography to biomedicine .
Action Environment
The action of 9-ACA is influenced by environmental factors such as pH and the presence of other chemicals . . This suggests that the efficacy and stability of 9-ACA can be influenced by its environment.
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Acridine-9-carbaldehyde has been studied for its fluorescence lifetime responses to pH, showing a change in lifetime within a pH range of 5–8 . This property makes it a potential candidate for the development of new fluorescence lifetime-based pH sensors .
Cellular Effects
The cellular effects of this compound are not fully understood yet. Structurally similar acridine derivatives have shown to have significant effects on cellular processes. For example, some acridine derivatives have shown potent DNA binding and antiproliferative activity against certain cancer cell lines .
Eigenschaften
IUPAC Name |
acridine-9-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO/c16-9-12-10-5-1-3-7-13(10)15-14-8-4-2-6-11(12)14/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISOCABSXIKQOOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50237081 | |
| Record name | 9-Acridinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50237081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885-23-4 | |
| Record name | 9-Acridinecarboxaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000885234 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Formylacridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158261 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Acridinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50237081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-acridinecarbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9-ACRIDINECARBOXALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XN5ZGH695 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Acridine-9-carbaldehyde generated during water treatment processes?
A1: this compound has been identified as a key intermediate during the degradation of carbamazepine, a widely used antiepileptic drug often found in wastewater. Specifically, it forms during the oxidation of carbamazepine with chlorine dioxide (ClO2). []
Q2: What happens to this compound during continued water treatment?
A2: Further treatment of this compound with chlorine dioxide leads to the formation of 9-hydroxy-acridine. [] Interestingly, biological treatment methods utilizing activated sludge can also degrade this compound, ultimately producing acridone. []
Q3: Are there alternative methods for detecting this compound and related compounds during these processes?
A3: Yes, advanced mass spectrometry techniques have been successfully employed to identify and track this compound and other carbamazepine transformation products. This includes the use of ion trap, single quadrupole, and quadrupole-time-of-flight mass spectrometers. []
Q4: Beyond water treatment, are there other applications for this compound?
A4: While its presence in water treatment is well-documented, this compound and its derivative, 9-Acridinemethanamine, are also being investigated for their potential as fluorescence lifetime pH indicators. [] This application leverages the compounds' fluorescence properties, which can change depending on the pH of the surrounding environment.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


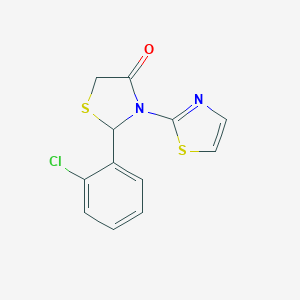
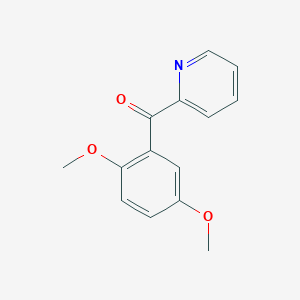

![Hexahydrospiro[1,3-benzodioxole-2,1'-cyclohexane]-4,5,6,7-tetrol](/img/structure/B184118.png)
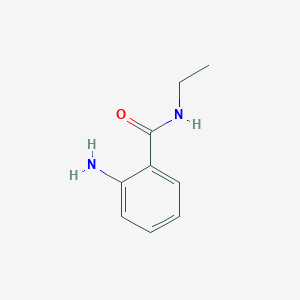


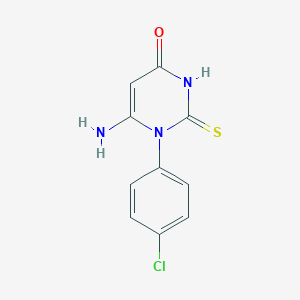


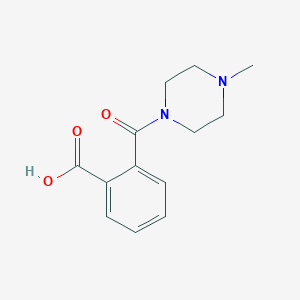
![2-(Morpholin-4-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B184135.png)
